[5-(3,4-Dichlorophenyl)furan-2-yl]methanol
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Overview
Description
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol: is an organic compound that belongs to the class of furans It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and furan-2-carboxylic acid.
Formation of Intermediate: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of [5-(3,4-Dichlorophenyl)furan-2-yl]carboxylic acid.
Reduction: Formation of [5-(3,4-Dichlorophenyl)furan-2-yl]methane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [5-(3,4-Dichlorophenyl)furan-2-yl]methanol exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol: can be compared with similar compounds such as:
[5-(3,4-Dichlorophenyl)furan-2-yl]methane: Lacks the hydroxyl group, leading to different reactivity and applications.
[5-(3,4-Dichlorophenyl)furan-2-yl]carboxylic acid: Contains a carboxyl group instead of a methanol group, affecting its acidity and reactivity.
[5-(3,4-Dichlorophenyl)furan-2-yl]amine: Contains an amine group, leading to different biological activities and synthetic applications.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBKWDGIJCOCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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